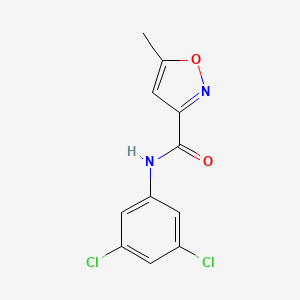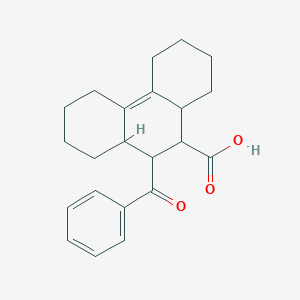![molecular formula C20H23N5O2 B5215675 5,7-dimethoxy-4-methyl-2-[4-(2-pyrimidinyl)-1-piperazinyl]quinoline](/img/structure/B5215675.png)
5,7-dimethoxy-4-methyl-2-[4-(2-pyrimidinyl)-1-piperazinyl]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7-dimethoxy-4-methyl-2-[4-(2-pyrimidinyl)-1-piperazinyl]quinoline is a chemical compound that has been widely used in scientific research. It is a quinoline derivative that has shown potential in various biochemical and physiological studies.
Aplicaciones Científicas De Investigación
5,7-dimethoxy-4-methyl-2-[4-(2-pyrimidinyl)-1-piperazinyl]quinoline has been used in various scientific research studies. It has been shown to inhibit the growth of cancer cells and has potential as an anticancer agent. It has also been used in studies related to Alzheimer's disease, Parkinson's disease, and other neurological disorders. Additionally, it has been used in studies related to inflammation and immune system function.
Mecanismo De Acción
The mechanism of action of 5,7-dimethoxy-4-methyl-2-[4-(2-pyrimidinyl)-1-piperazinyl]quinoline is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and proteins that are involved in cell growth and division. It has also been shown to have anti-inflammatory and immunomodulatory effects.
Biochemical and Physiological Effects:
5,7-dimethoxy-4-methyl-2-[4-(2-pyrimidinyl)-1-piperazinyl]quinoline has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis (programmed cell death), and inhibit angiogenesis (the formation of new blood vessels). It has also been shown to have anti-inflammatory effects and to modulate the immune system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5,7-dimethoxy-4-methyl-2-[4-(2-pyrimidinyl)-1-piperazinyl]quinoline in lab experiments is its potential as an anticancer agent. It has also been shown to have anti-inflammatory and immunomodulatory effects, which could be useful in studying various diseases and conditions. One limitation is that its mechanism of action is not fully understood, which could make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research involving 5,7-dimethoxy-4-methyl-2-[4-(2-pyrimidinyl)-1-piperazinyl]quinoline. One direction is to further investigate its potential as an anticancer agent and to determine its efficacy in treating various types of cancer. Another direction is to study its effects on neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, more research is needed to fully understand its mechanism of action and to identify potential targets for drug development.
Métodos De Síntesis
The synthesis of 5,7-dimethoxy-4-methyl-2-[4-(2-pyrimidinyl)-1-piperazinyl]quinoline has been reported in the literature. The most common method involves the condensation of 4-methyl-2-nitroaniline with 2,4-dimethoxybenzaldehyde, followed by reduction of the nitro group to an amino group. The resulting amino compound is then reacted with 4-(2-chloroethyl)-1-piperazinecarboxylic acid to obtain the final product.
Propiedades
IUPAC Name |
5,7-dimethoxy-4-methyl-2-(4-pyrimidin-2-ylpiperazin-1-yl)quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2/c1-14-11-18(23-16-12-15(26-2)13-17(27-3)19(14)16)24-7-9-25(10-8-24)20-21-5-4-6-22-20/h4-6,11-13H,7-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSQXNOHFJOEHNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=CC(=C2)OC)OC)N3CCN(CC3)C4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Dimethoxy-4-methyl-2-(4-pyrimidin-2-ylpiperazin-1-yl)quinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3,3-dimethyl-11-(1-methyl-1H-pyrrol-2-yl)-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5215623.png)
![N~2~-benzyl-N~1~-(3-hydroxypropyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B5215630.png)

![N-[4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)phenyl]isonicotinamide](/img/structure/B5215637.png)
![N-[(3-chloro-1-benzothien-2-yl)methyl]-N-methyl-1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5215638.png)



![2-(diethylamino)ethyl 2,9-dimethyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylate dihydrochloride](/img/structure/B5215667.png)
![4-{2-[2-(4-chlorophenoxy)ethoxy]ethoxy}-3-methoxybenzaldehyde](/img/structure/B5215669.png)
![5-chloro-N-({[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B5215678.png)